Chemical structure and properties of (2-Methyl-5-oxocyclopentyl)-oxoacetic acid ethyl ester
Chemical structure and properties of (2-Methyl-5-oxocyclopentyl)-oxoacetic acid ethyl ester
Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of (2-Methyl-5-oxocyclopentyl)-oxoacetic acid ethyl ester. As a substituted β-keto ester, this molecule represents a versatile scaffold with significant potential in synthetic organic chemistry and drug discovery. Due to the limited direct literature on this specific derivative, this guide leverages established principles and data from the well-characterized precursor, ethyl 2-oxocyclopentanecarboxylate, to provide a robust and scientifically grounded resource for researchers, scientists, and drug development professionals. The narrative emphasizes the causality behind synthetic strategies and provides detailed experimental protocols.
Introduction: Unveiling a Versatile Cyclopentanone Scaffold
The cyclopentane ring is a prevalent structural motif in a vast array of natural products and pharmaceutically active compounds.[1][2] Its non-planar, flexible conformation allows it to serve as a core scaffold or an appendage to interact with biological targets.[1] (2-Methyl-5-oxocyclopentyl)-oxoacetic acid ethyl ester belongs to the class of β-keto esters, which are pivotal intermediates in organic synthesis due to the reactivity of the acidic α-hydrogen and the presence of two distinct carbonyl functionalities. The introduction of a methyl group at the 2-position of the cyclopentanone ring introduces a chiral center and can significantly influence the molecule's steric and electronic properties, potentially modulating its biological activity.
This guide will first elucidate the fundamental properties and synthesis of the parent compound, ethyl 2-oxocyclopentanecarboxylate, and then detail the subsequent methylation to yield the title compound.
Chemical Structure and Physicochemical Properties
The foundational step to understanding (2-Methyl-5-oxocyclopentyl)-oxoacetic acid ethyl ester is to characterize its core structure and that of its immediate precursor, ethyl 2-oxocyclopentanecarboxylate.
Structural Elucidation
The structure of (2-Methyl-5-oxocyclopentyl)-oxoacetic acid ethyl ester features a cyclopentanone ring with a methyl group at the 2-position and an oxoacetic acid ethyl ester substituent at the 1-position. The presence of the methyl group creates a stereocenter, leading to the existence of (R) and (S) enantiomers.
Physicochemical Properties
| Property | Ethyl 2-oxocyclopentanecarboxylate | (2-Methyl-5-oxocyclopentyl)-oxoacetic acid ethyl ester (Predicted) |
| Molecular Formula | C₈H₁₂O₃[3] | C₉H₁₄O₃ |
| Molecular Weight | 156.18 g/mol [3] | 170.21 g/mol |
| CAS Number | 611-10-9[3] | Not available |
| Appearance | Clear, colorless to slightly yellow liquid[3][4] | Colorless to pale yellow liquid |
| Boiling Point | 102-104 °C at 11 mmHg | Slightly higher than precursor |
| Density | 1.054 g/mL at 25 °C | Similar to precursor |
| Refractive Index | n20/D 1.452 | Similar to precursor |
| Solubility | Soluble in organic solvents[5] | Soluble in organic solvents |
Synthesis and Reactivity: A Stepwise Approach
The synthesis of (2-Methyl-5-oxocyclopentyl)-oxoacetic acid ethyl ester is most logically achieved through a two-step process: the formation of the cyclopentanone ring via Dieckmann condensation, followed by stereoselective or non-stereoselective methylation.
Step 1: Synthesis of Ethyl 2-oxocyclopentanecarboxylate via Dieckmann Condensation
The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester.[6] The synthesis of ethyl 2-oxocyclopentanecarboxylate from diethyl adipate is a classic example of this reaction.
Experimental Protocol: Dieckmann Condensation [6]
-
Base Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, prepare a solution of sodium ethoxide by carefully adding sodium metal (1.1 equivalents) to anhydrous ethanol under an inert atmosphere.
-
Reaction Setup: Once the sodium has completely reacted, cool the sodium ethoxide solution to 0 °C.
-
Addition of Diester: Add diethyl adipate (1.0 equivalent) dropwise to the stirred sodium ethoxide solution over 30 minutes, maintaining the temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature and quench by the slow addition of dilute hydrochloric acid until the solution is acidic. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield ethyl 2-oxocyclopentanecarboxylate.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous ethanol and a nitrogen atmosphere is crucial as sodium ethoxide is a strong base and will readily react with water, which would quench the reaction.
-
Matching Alkoxide Base: Sodium ethoxide is used as the base because it is the same alkoxide as in the ester. This prevents transesterification, which would lead to a mixture of products.
-
Acidic Workup: The acidic workup is necessary to neutralize the enolate formed during the reaction and protonate it to give the final β-keto ester product.
Caption: Workflow for the synthesis of the precursor.
Step 2: α-Methylation of Ethyl 2-oxocyclopentanecarboxylate
The α-proton of the β-keto ester is acidic and can be removed by a suitable base to form a nucleophilic enolate. This enolate can then react with an electrophile, such as methyl iodide, in an S(_{N})2 reaction to introduce a methyl group at the 2-position.[7]
Experimental Protocol: α-Methylation [7]
-
Enolate Formation: In a dry round-bottom flask under an inert atmosphere, dissolve ethyl 2-oxocyclopentanecarboxylate (1.0 equivalent) in a suitable anhydrous solvent such as tetrahydrofuran (THF) or ethanol. Cool the solution to 0 °C. Add a base, such as sodium ethoxide or sodium hydride (1.1 equivalents), portion-wise with stirring. Allow the mixture to stir for 1 hour at room temperature to ensure complete enolate formation.
-
Alkylation: Cool the enolate solution back to 0 °C and add methyl iodide (1.1-1.2 equivalents) dropwise.
-
Reaction: After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the product with diethyl ether.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or vacuum distillation.
Causality Behind Experimental Choices:
-
Choice of Base: The base must be strong enough to deprotonate the α-carbon but should not promote side reactions like ester hydrolysis. Sodium ethoxide or sodium hydride are commonly used.[7]
-
Electrophile: Methyl iodide is a good electrophile for this S(_{N})2 reaction. Other methylating agents could also be used.
-
Control of Temperature: The reaction is initially cooled to control the exothermic deprotonation and then warmed to facilitate the S(_{N})2 reaction.
Caption: Workflow for the methylation step.
Spectroscopic Characterization
Spectroscopic data is essential for confirming the structure of the synthesized compounds.
Infrared (IR) Spectroscopy
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Ethyl 2-oxocyclopentanecarboxylate: As a β-keto ester, it will exhibit two strong carbonyl (C=O) stretching bands. The ketone carbonyl will absorb around 1715-1720 cm⁻¹, and the ester carbonyl will absorb at a higher frequency, around 1740-1745 cm⁻¹.[8][9] The presence of enol tautomer can give rise to a weaker band around 1650 cm⁻¹.[9]
-
(2-Methyl-5-oxocyclopentyl)-oxoacetic acid ethyl ester: The IR spectrum is expected to be very similar to the precursor, with two distinct carbonyl peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR of Ethyl 2-oxocyclopentanecarboxylate: The spectrum will show characteristic signals for the ethyl group (a triplet and a quartet), and multiplets for the cyclopentanone ring protons.[10] The α-proton will appear as a distinct signal.
-
¹H NMR of (2-Methyl-5-oxocyclopentyl)-oxoacetic acid ethyl ester: The spectrum will be more complex due to the methyl group. A doublet for the newly introduced methyl group is expected. The loss of the α-proton signal will be a key indicator of successful methylation.
-
¹³C NMR of Ethyl 2-oxocyclopentanecarboxylate: The spectrum will show distinct peaks for the ketone and ester carbonyl carbons, as well as signals for the carbons of the ethyl group and the cyclopentanone ring.[3]
-
¹³C NMR of (2-Methyl-5-oxocyclopentyl)-oxoacetic acid ethyl ester: A new signal for the methyl carbon will appear, and the chemical shifts of the ring carbons will be altered due to the presence of the methyl substituent.
Mass Spectrometry (MS)
-
Ethyl 2-oxocyclopentanecarboxylate: The mass spectrum will show a molecular ion peak (M⁺) corresponding to its molecular weight (156.18 g/mol ).[3]
-
(2-Methyl-5-oxocyclopentyl)-oxoacetic acid ethyl ester: The mass spectrum should show a molecular ion peak at m/z = 170.21. Fragmentation patterns will likely involve the loss of the ethoxy group, the ethyl group, and cleavage of the cyclopentanone ring.
Applications in Drug Discovery and Development
Cyclopentanone and its derivatives are valuable building blocks in medicinal chemistry.[1][11] They are found in the core structure of prostaglandins and some steroid-based drugs.[1] Substituted cyclopentanones have been investigated for a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects.[12][13][14]
The title compound, (2-Methyl-5-oxocyclopentyl)-oxoacetic acid ethyl ester, with its multiple functional groups, offers several avenues for further chemical modification to generate libraries of novel compounds for biological screening. The keto and ester groups can be selectively reduced or reacted with various nucleophiles to introduce molecular diversity. The cyclopentane scaffold provides a rigid framework for orienting these functional groups in three-dimensional space to optimize interactions with biological targets.
Caption: Potential applications of the core scaffold.
Safety and Handling
Detailed toxicological data for (2-Methyl-5-oxocyclopentyl)-oxoacetic acid ethyl ester is not available. However, based on its structure as a β-keto ester, standard laboratory safety precautions should be followed. It should be handled in a well-ventilated fume hood, and personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation, ingestion, and contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water.
Conclusion
(2-Methyl-5-oxocyclopentyl)-oxoacetic acid ethyl ester is a synthetically accessible and versatile molecule with significant potential as a building block in organic synthesis and medicinal chemistry. This guide has provided a comprehensive overview of its structure, properties, and a reliable synthetic route based on well-established chemical principles and data from its precursor, ethyl 2-oxocyclopentanecarboxylate. The detailed protocols and mechanistic rationale are intended to empower researchers to synthesize and further explore the utility of this and related cyclopentanone derivatives in the development of novel therapeutic agents.
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